molecular formula C26H25N3O2 B2370211 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea CAS No. 1211350-90-1

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea

Cat. No.: B2370211
CAS No.: 1211350-90-1
M. Wt: 411.505
InChI Key: NVYFWIWHSRMTSU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea is a synthetic compound that features a unique combination of benzhydryl, cyclopropanecarbonyl, and indolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea typically involves the following steps:

    Formation of the Indolin-6-yl Intermediate: The indolin-6-yl moiety is synthesized through a series of reactions starting from an appropriate indole derivative. This may involve electrophilic substitution reactions to introduce the necessary functional groups.

    Cyclopropanecarbonylation: The cyclopropanecarbonyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Urea Formation: The final step involves the reaction of the benzhydryl amine with the cyclopropanecarbonyl-indolin-6-yl intermediate to form the urea linkage. This can be achieved using reagents such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

    1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness: 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, in particular, may enhance its stability and binding affinity to molecular targets compared to similar compounds.

Properties

IUPAC Name

1-benzhydryl-3-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-25(21-11-12-21)29-16-15-18-13-14-22(17-23(18)29)27-26(31)28-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17,21,24H,11-12,15-16H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFWIWHSRMTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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